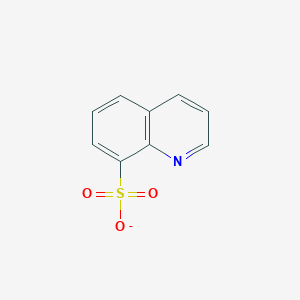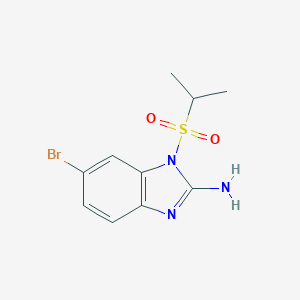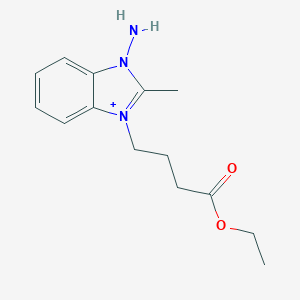
8-Quinolinesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of quinoline, which is a heterocyclic aromatic compound. This compound is widely used in various scientific applications, including organic synthesis, analytical chemistry, and biological research.
Mechanism of Action
The mechanism of action of 8-Quinolinesulfonate is not fully understood. However, it is known that it can interact with metal ions and other biomolecules. In particular, this compound has been shown to bind to zinc ions and inhibit their activity. This property has led to its use as a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In organic synthesis, it is used as a building block for the synthesis of various organic compounds. In analytical chemistry, it is used as a fluorescent probe for the detection of metal ions and other analytes. In biological research, it is used as a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-Quinolinesulfonate in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, there are some limitations to its use. For example, it can be difficult to handle due to its hygroscopic nature, and it may require special storage conditions to maintain its stability.
Future Directions
There are many potential future directions for the use of 8-Quinolinesulfonate in scientific research. One area of interest is the development of new therapeutic agents based on its ability to bind to metal ions. Another area of interest is the development of new analytical techniques based on its fluorescent properties. Additionally, there is potential for the use of this compound in the development of new materials and nanotechnology applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, analytical chemistry, and biological research. While there are some limitations to its use, the potential future directions for research using this compound are numerous and exciting.
Synthesis Methods
The synthesis of 8-Quinolinesulfonate involves the reaction of 8-hydroxyquinoline with sulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is purified using recrystallization. The yield of the reaction is typically high, and the purity of the product can be easily determined using analytical techniques such as HPLC and NMR.
Scientific Research Applications
8-Quinolinesulfonate has a wide range of scientific research applications. One of the most significant uses of this compound is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, this compound is widely used in analytical chemistry as a fluorescent probe for the detection of metal ions and other analytes.
Properties
Molecular Formula |
C9H6NO3S- |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
quinoline-8-sulfonate |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)/p-1 |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)



![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


